6-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(4-ethenylbenzyl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one
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Description
6-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(4-ethenylbenzyl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C24H17ClN4O2S and its molecular weight is 460.94. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound contains a 1,2,4-oxadiazole ring, a thieno[2,3-d]pyrimidin-4(3H)-one moiety, and a phenyl ring. Compounds with these moieties have been found to exhibit a broad spectrum of biological activities . .
Mode of Action
The mode of action of this compound would depend on its specific targets. For example, 1,2,4-oxadiazole derivatives have been found to have antibacterial, antifungal, and antitumor activities . The specific interactions of this compound with its targets would need to be determined experimentally.
Biochemical Pathways
Without specific information on the targets of this compound, it’s difficult to say which biochemical pathways it might affect. Based on the biological activities of similar compounds, it could potentially affect pathways related to bacterial growth, fungal metabolism, or tumor growth .
Pharmacokinetics
The 1,2,4-oxadiazole heterocycle is a bioisostere of amide but shows better hydrolytic and metabolic stability , which might influence the compound’s pharmacokinetics.
Result of Action
The molecular and cellular effects of this compound would depend on its specific targets and mode of action. For example, if it has antibacterial activity, it might inhibit bacterial growth or kill bacteria. If it has antitumor activity, it might inhibit tumor growth or kill tumor cells .
Properties
IUPAC Name |
6-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-[(4-ethenylphenyl)methyl]-5-methylthieno[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17ClN4O2S/c1-3-15-4-6-16(7-5-15)12-29-13-26-23-19(24(29)30)14(2)20(32-23)22-27-21(28-31-22)17-8-10-18(25)11-9-17/h3-11,13H,1,12H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDNXCUABYQBFMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C=N2)CC3=CC=C(C=C3)C=C)C4=NC(=NO4)C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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